3,5-Dimethylbenzylamine
Overview
Description
3,5-Dimethylbenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ortho-Functionalization of Substituted Toluene
3,5-Dimethylbenzylamine plays a significant role in the regioselective olefination of substituted N,N-dimethylbenzylamines. This process, governed by the acidity of reaction conditions, leads to the formation of ortho-functionalized N,N-dimethylbenzylamines. These compounds can further transform into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. The pivotal step in this catalytic transformation involves an electrophilic attack on the phenyl ring by a Pd(II) ion facilitated by the N,N-dimethylaminomethyl group. This process demonstrates the utility of this compound in synthesizing structurally complex molecules with potential applications in various fields of chemistry and material science (Cai et al., 2007).
Mechanistic Insight into Cyclometalation
This compound has been instrumental in understanding the mechanism of cyclometalation by palladium acetate. Contrary to earlier suggestions, research highlights that the rate-limiting step involves the electrophilic attack of palladium on an ortho arene C-H bond to form an agostic complex, rather than a Wheland intermediate. This insight is crucial for the field of organometallic chemistry, where understanding the mechanistic pathways can lead to the development of more efficient catalysts and synthetic methods (Davies et al., 2005).
Role in Epoxy Resin Curing
The compound's effect on the curing process of glycidyl ethers with primary aromatic amines, particularly in the presence of tertiary amines like N,N-dimethylbenzylamine, has been studied. It's shown that N,N-dimethylbenzylamine can interfere with the epoxy-amine reaction through processes like etherification and homopolymerization, affecting the final properties of epoxy resins. This research has implications for materials science, especially in industries where epoxy resins are used as coatings, adhesives, and in composite materials (Fryauf et al., 1993).
High-Selectivity Synthesis via Aminolysis of Prerotaxanes
The compound demonstrates a high degree of selectivity in the synthesis of rotaxanes via aminolysis of prerotaxanes. This process is significant as rotaxanes are mechanical molecules with components that can move relative to each other, and they have applications in the development of molecular machines and motors. The high selectivity and yield of this reaction make it a promising method for the synthesis of complex molecular architectures (Hirose et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethylbenzylamine is an organic compound with the formula C9H13N . It consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . The primary targets of this compound are polyurethane foams and epoxy resins, where it acts as a catalyst .
Mode of Action
The compound interacts with its targets by enhancing the cure of epoxy resins and the formation of polyurethane foams . It undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts . These salts are useful phase transfer catalysts .
Biochemical Pathways
It’s known that the compound can be synthesized by the eschweiler–clarke reaction of benzylamine . It also undergoes directed ortho metalation with butyl lithium .
Pharmacokinetics
It’s known that the compound is a colorless liquid with a density of 0.91 g/cm3 at 20 °C . Its solubility in water is 1.2 g/100mL , which may impact its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of polyurethane foams and epoxy resins . It enhances the cure of these materials, making them more effective for their intended uses .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its boiling point is between 180 to 183 °C , and it has an autoignition temperature of 410 °C . Therefore, high temperatures can influence its stability and efficacy. Additionally, the presence of alkyl halides can lead to the formation of quaternary ammonium salts , altering its function.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3,5-Dimethylbenzylamine are not well-documented in the literature. It is known that benzylamine derivatives, like this compound, can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the benzylamine derivative and the protein or enzyme it interacts with .
Cellular Effects
Benzylamine derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylamine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzylamine derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Benzylamine derivatives are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzylamine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzylamine derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Benzylamine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
(3,5-dimethylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBHNPJZCQWUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999965 | |
Record name | 1-(3,5-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78710-55-1 | |
Record name | 3,5-Dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78710-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078710551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,5-Dimethylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,5-Dimethylbenzylamine acts as a reagent in the aminolysis of prerotaxanes, leading to the formation of rotaxanes []. The reaction specifically targets prerotaxanes composed of a phenolic pseudo-crown ether ring component and a bulky stopper unit. The research highlights that this compound exhibits high selectivity for attacking the prerotaxane from the backside of the ring component, resulting in high yields of the desired rotaxane product [].
A: The backside attack of this compound is crucial for achieving high rotaxane selectivity. This approach minimizes the possibility of the amine reacting with other parts of the prerotaxane molecule, thus preventing the formation of undesired byproducts. The research demonstrates that this controlled reaction pathway leads to almost quantitative yields of the rotaxane product [].
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